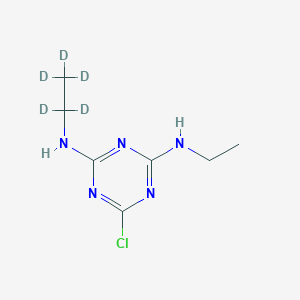

Simazine D5

概要

説明

Simazine D5 is a herbicide of the triazine class . It is commonly used in agricultural settings to control broad-leaved weeds and annual grasses .

Synthesis Analysis

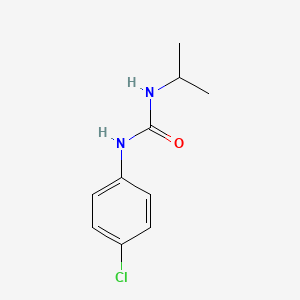

The synthesis of Simazine involves the reaction of cyanuric chloride with a concentrated solution of ethyl amine in water . This reaction is highly exothermic and should be carried out in an ice bath below 10 °C . It is also essential to carry out the synthesis in a fume hood since cyanuric chloride decomposes at high temperatures into hydrogen chloride and hydrogen cyanide, both of which are highly toxic by inhalation .Molecular Structure Analysis

The molecular formula of this compound is C7H12ClN5 . It has a molecular weight of 206.69 g/mol . The structure of this compound is a six-membered heterocycle with symmetrically located nitrogen atoms that are substituted at the 2, 4, and 6 ring positions .Chemical Reactions Analysis

Simazine is a member of the triazine-derivative herbicides . It is stereochemically stable and certain of its degradation products are environmentally persistent, remaining in soil after application for several months to many years .Physical And Chemical Properties Analysis

This compound is an off-white crystalline compound which is sparingly soluble in water . It has a density of 1.3 g/cm^3, a boiling point of 365.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .科学的研究の応用

Herbicide Behavior in Agricultural Soils : Research conducted by Flores et al. (2009) focused on simazine adsorption behavior in agricultural soils in Chile. They found significant differences in simazine adsorption capacities between different soil types. The study underscores the importance of understanding simazine's behavior in soil for effective pest control and minimizing environmental impact (Flores et al., 2009).

Bioremediation of Simazine Pollution : A study by Zhu et al. (2021) identified bacteria capable of degrading simazine, which can be used for bioremediation of simazine-contaminated soils. This research provides a solution for mitigating simazine pollution, highlighting the potential of microbial agents in environmental cleanup (Zhu et al., 2021).

Impact on Aquatic Life : The research by Plhalová et al. (2011) explored the effects of simazine on zebrafish, revealing that significant concentrations can lead to histopathological changes in fish. This study highlights the potential ecological risks of simazine in aquatic environments (Plhalová et al., 2011).

Simazine's Influence on Microorganisms : Morgante et al. (2012) investigated the role of microorganisms in simazine attenuation in soil. They found that simazine degradation was significantly influenced by soil microorganisms, emphasizing the importance of microbial communities in herbicide degradation (Morgante et al., 2012).

- 9456dd9e7b65d/?utm_source=chatgpt).

作用機序

Target of Action

Simazine D5, like its parent compound Simazine, primarily targets the photosynthetic electron transport process in plants . It is particularly effective against annual grasses and broadleaf weeds .

Mode of Action

This compound inhibits the photosynthetic electron transport process in its target organisms . This inhibition disrupts the plant’s ability to produce energy through photosynthesis, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting the electron transport process, this compound disrupts the light-dependent reactions of photosynthesis. This prevents the plant from converting light energy into chemical energy, which is essential for growth and survival .

Pharmacokinetics

Studies on simazine suggest a significant first-pass effect, leading to low oral bioavailability . The metabolic extraction ratio was estimated to be 87%, indicating that a large portion of the compound is metabolized before it can exert its effects .

Result of Action

The primary result of this compound action is the death of the target plant due to energy deprivation . On a molecular level, this compound disrupts the normal functioning of the photosynthetic electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell . On a cellular level, this energy deprivation leads to the death of the plant cells, and ultimately, the entire plant .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation of Simazine can be affected by chemical, photochemical, or biological processes . The half-life of Simazine in soil and water can vary between a few days and 150 days, depending on temperature and humidity . Low temperatures and drought may prolong the dissipation time by a factor of two or more . Therefore, the efficacy and stability of this compound are likely to be influenced by similar environmental conditions.

Safety and Hazards

Simazine D5 should be handled in a well-ventilated place with suitable protective clothing . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . It is also important to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

生化学分析

Biochemical Properties

Simazine D5, like its parent compound Simazine, is believed to interact with various enzymes and proteinsSimazine, the parent compound, is known to inhibit photosynthesis by blocking electron transfer .

Cellular Effects

Research on the cellular effects of this compound is limited. Studies on Simazine have shown that it can affect gene expression in developing male Xenopus laevis, a model organism

Molecular Mechanism

Simazine, the parent compound, is known to act by inhibiting photosynthesis

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on the parent compound, Simazine, showed that it remains active in the soil for two to seven months or longer after application .

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is sparse. Studies on Simazine have shown that it can affect the physiological parameters of Xenopus laevis at environmentally-relevant concentrations .

Metabolic Pathways

Simazine, the parent compound, is known to be involved in several metabolic pathways .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is limited. A study on Simazine showed that it can be detected in both surface and ground water, suggesting that it has the potential to be widely distributed in the environment .

特性

IUPAC Name |

6-chloro-2-N-ethyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-WNWXXORZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

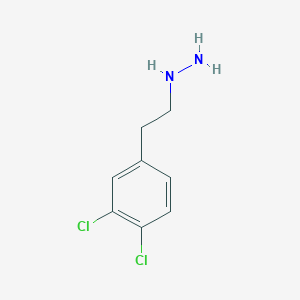

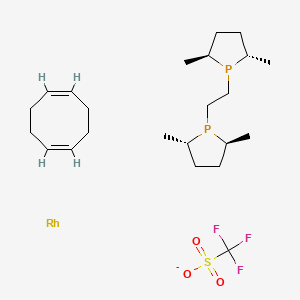

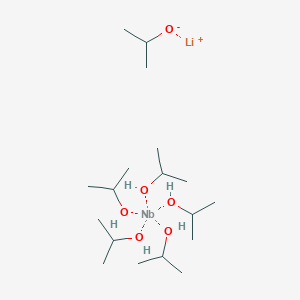

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

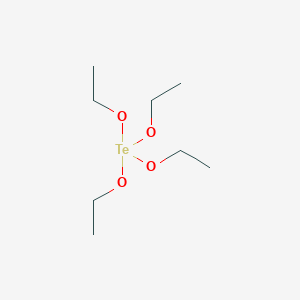

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine](/img/structure/B3336173.png)